![molecular formula C6H6Br2N2O B597414 3,5-Dibromo-4-methoxypyridin-2-amine CAS No. 1261269-82-2](/img/structure/B597414.png)
3,5-Dibromo-4-methoxypyridin-2-amine
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Overview
Description
“3,5-Dibromo-4-methoxypyridin-2-amine” is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 281.93 .
Molecular Structure Analysis
The molecular structure of “3,5-Dibromo-4-methoxypyridin-2-amine” is represented by the linear formula C6H6Br2N2O . The InChI code for this compound is 1S/C6H6Br2N2O/c1-11-6-4 (8)5 (9)3 (7)2-10-6/h2H,1H3, (H2,9,10) .
Physical And Chemical Properties Analysis
“3,5-Dibromo-4-methoxypyridin-2-amine” is a white to yellow solid .
Scientific Research Applications
Reactivity and Mechanistic Insights
- The study by Pieterse and Hertog (2010) provided insights into the amination of bromo-derivatives of pyridine, suggesting the formation of 3,5-Dibromo-4-methoxypyridin-2-amine as an intermediate. This research outlines the mechanistic pathways involved in the transformation of bromo-derivatives into their amino counterparts, highlighting the potential of such intermediates in the synthesis of complex organic compounds (Pieterse & Hertog, 2010).
Structural Characterization and Bonding Patterns
- Böck et al. (2021) focused on the structural characterization of pyridine derivatives, including those related to 3,5-Dibromo-4-methoxypyridin-2-amine. The study reveals how different sites of protonation and hydrogen bonding patterns contribute to the molecular stability and reactivity of such compounds. This research provides valuable information for the development of new pyridine-based materials with enhanced chemical properties (Böck et al., 2021).
Stability and Macrocyclic Structures
- Research by Saggiomo and Lüning (2008) on the stability of imino macrocycles derived from methoxypyridine compounds, such as 3,5-Dibromo-4-methoxypyridin-2-amine, demonstrates the remarkable stability of these structures in aqueous environments. The findings have implications for the design of water-stable macrocyclic systems with potential applications in host-guest chemistry and molecular recognition (Saggiomo & Lüning, 2008).
Catalytic and Synthetic Applications
- The work by Takács et al. (2012) on the aminocarbonylation of pyridine derivatives showcases the utility of 3,5-Dibromo-4-methoxypyridin-2-amine in facilitating the introduction of amide functionalities. This research highlights the compound's role in the synthesis of complex organic molecules, which could have further applications in medicinal chemistry and drug discovery (Takács et al., 2012).
New Methodologies for Amination
- Pang, Kaga, and Chiba (2018) developed a novel protocol for the nucleophilic amination of methoxypyridines, potentially including 3,5-Dibromo-4-methoxypyridin-2-amine. This method offers a concise route to various aminopyridines, underscoring the importance of such intermediates in the synthesis of compounds with potential pharmacological interest (Pang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-4-methoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOUNGBYEJIVPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704809 |
Source
|
Record name | 3,5-Dibromo-4-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261269-82-2 |
Source
|
Record name | 3,5-Dibromo-4-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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